REACTION_CXSMILES
|
[Se]=[O:2].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([F:14])[CH:7]=1)=[O:5]>O1CCOCC1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:5])[CH:3]=[O:2])=[CH:7][C:8]=1[F:14]
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Name
|
|
Quantity
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4.953 g
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Type
|
reactant
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Smiles
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[Se]=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CC(=O)C1=CC(=C(C=C1)OC)F
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture is refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The precipitated selenium metal is filtered
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated in vacuo
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Type
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CUSTOM
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Details
|
to give a brown thick gum
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Type
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CUSTOM
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Details
|
It is recrystallized from -~200 ml hot H2O
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Type
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FILTRATION
|
Details
|
filtered hot
|
Type
|
FILTRATION
|
Details
|
The precipitated pale pink flake are filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=C(C=C1)C(C=O)=O)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |